(E)-(2-Methylstyryl)boronic acid
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Overview
Description
(E)-(2-Methylstyryl)boronic acid is an organic compound with the molecular formula C9H11BO2. It is a boronic acid derivative characterized by the presence of a styryl group substituted with a methyl group at the ortho position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(2-Methylstyryl)boronic acid can be synthesized through various methods. One common approach involves the borylation of (E)-(2-Methylstyryl)halides using a palladium-catalyzed reaction. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-(2-Methylstyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of this compound with an aryl halide .
Scientific Research Applications
(E)-(2-Methylstyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (E)-(2-Methylstyryl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- (E)-(2-Methylphenyl)boronic acid
Uniqueness
(E)-(2-Methylstyryl)boronic acid is unique due to its specific structure, which combines a styryl group with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct reactivity and selectivity in cross-coupling reactions .
Properties
Molecular Formula |
C9H11BO2 |
---|---|
Molecular Weight |
162.00 g/mol |
IUPAC Name |
[(E)-2-(2-methylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C9H11BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ |
InChI Key |
JRTMWGSJUIVSRX-VOTSOKGWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1C)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=C1C)(O)O |
Origin of Product |
United States |
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